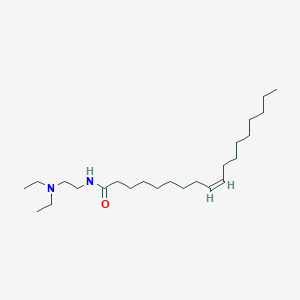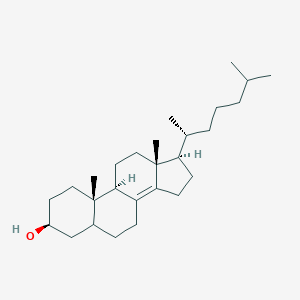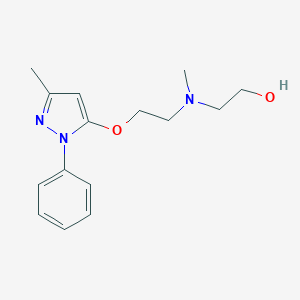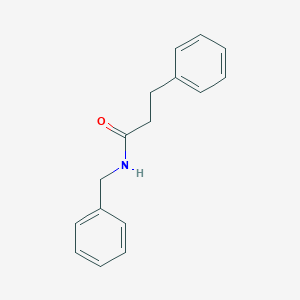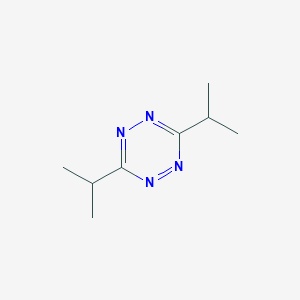
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, also known as DPTZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. DPTZ is a tetrazine derivative that has been extensively studied for its unique properties such as high thermal stability, low toxicity, and excellent solubility in various solvents. In
Applications De Recherche Scientifique
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields such as materials science, chemistry, biology, and medicine. In materials science, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a building block in the synthesis of novel polymers and materials with unique properties. In chemistry, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a versatile reagent for the synthesis of various organic compounds. In biology and medicine, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been investigated for its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is not well understood, but it is believed to be related to its ability to undergo cycloaddition reactions with various functional groups. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to react with various electron-rich and electron-deficient compounds, making it a versatile reagent for organic synthesis. The unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for use in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine are not well studied, but it is believed to have low toxicity and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to have good stability under various conditions, making it an attractive compound for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include its high thermal stability, low toxicity, and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to be a versatile reagent for organic synthesis and has been used in various chemical reactions. The limitations of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include the lack of well-established protocols for its use and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine. One potential area of research is the development of new synthetic methods for 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine and its derivatives. Another area of research is the investigation of the biological and medical applications of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, including its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases. Additionally, the development of new materials and polymers using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine as a building block is another potential area of research. Overall, the unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for research purposes, and further studies are needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine involves the condensation of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine-1,4-dioxide with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is typically high, making it an attractive compound for research purposes.
Propriétés
Numéro CAS |
13717-93-6 |
|---|---|
Formule moléculaire |
C8H14N4 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
Clé InChI |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
SMILES canonique |
CC(C)C1=NN=C(N=N1)C(C)C |
Synonymes |
3,6-Diisopropyl-1,2,4,5-tetrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









